molecular formula C15H16N2O B3306346 N-[3-(aminomethyl)phenyl]-4-methylbenzamide CAS No. 926257-58-1

N-[3-(aminomethyl)phenyl]-4-methylbenzamide

Cat. No.: B3306346
CAS No.: 926257-58-1
M. Wt: 240.3 g/mol
InChI Key: YKZCQDGPRHPUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Aminomethyl)phenyl]-4-methylbenzamide is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol . It is a benzamide derivative characterized by the presence of both an aminomethyl functional group and a 4-methylbenzamide moiety on a phenyl ring . This specific structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules. The compound's SMILES representation is CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN . Researchers are advised to handle this material with care. It carries the GHS signal word "Danger" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should be taken. For product integrity, it is recommended to store this compound in a dark place, under an inert atmosphere, and at room temperature . This product is intended for research purposes and is strictly "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-5-7-13(8-6-11)15(18)17-14-4-2-3-12(9-14)10-16/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZCQDGPRHPUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies of N-[3-(aminomethyl)phenyl]-4-methylbenzamide and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to its protein target. For this compound, molecular docking studies are crucial in identifying its potential biological targets and understanding the specifics of its interaction.

Molecular docking simulations of benzamide (B126) derivatives frequently reveal a complex interplay of non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's affinity and specificity for its target.

Key interactions observed in studies of analogous benzamide compounds include:

Hydrogen Bonding: The amide linkage in the benzamide core is a prime site for forming hydrogen bonds. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. For this compound, the primary amine of the aminomethyl group is also a significant hydrogen bond donor. Docking studies on similar compounds often show crucial hydrogen bond interactions with amino acid residues such as Valine, Asparagine, and Leucine in the active site of target proteins.

Hydrophobic Interactions: The two phenyl rings in this compound provide substantial hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with hydrophobic and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. The methyl group on the benzamide ring further contributes to these hydrophobic interactions.

Electrostatic Interactions: The aminomethyl group is typically protonated at physiological pH, allowing for potential salt bridge formation with negatively charged residues like Aspartic acid or Glutamic acid in the binding site.

A hypothetical interaction profile for this compound with a target protein, based on findings for analogous compounds, is presented below.

Interaction TypeLigand GroupPotential Interacting Residue
Hydrogen Bond (Donor)Amide N-HAspartate, Glutamate, Serine
Hydrogen Bond (Acceptor)Carbonyl OArginine, Lysine, Histidine
Hydrogen Bond (Donor)Aminomethyl -NH2Aspartate, Glutamate
Hydrophobic (π-π)Phenyl RingsPhenylalanine, Tyrosine, Tryptophan
Hydrophobic (Alkyl)Methyl GroupLeucine, Isoleucine, Valine
Electrostatic (Ionic)Protonated AminomethylAspartate, Glutamate

Docking studies on various benzamide derivatives have demonstrated that these molecules can adopt different conformations to fit optimally into the binding pockets of diverse proteins. The predicted binding mode provides a static snapshot of the ligand-protein interaction, which serves as a foundation for further analysis and optimization. The binding energy, often calculated as a docking score, provides an estimation of the binding affinity. For instance, in silico screening of benzamide derivatives against Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) has been used to identify potential antimalarial agents, with lower docking energies indicating potentially higher inhibitory activity. scialert.net

Beyond predicting the binding pose, molecular docking can be used to analyze the characteristics of the binding site itself. This includes assessing its volume, shape, and chemical properties to understand how accessible it is to ligands of a certain size and character. The analysis can reveal whether this compound is a good fit for a particular pocket and can guide the design of analogues with improved shape complementarity.

Ligand efficiency (LE) is a metric used to evaluate the binding energy of a ligand in relation to its size (number of heavy atoms). It is a useful parameter in lead optimization, as it helps in identifying small molecules that have a high binding affinity per atom. For this compound, calculating its ligand efficiency based on docking scores would provide a measure of its "atom-for-atom" binding effectiveness, which can be compared with that of other potential inhibitors.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can reveal the flexibility of the ligand and the protein, the stability of their interaction, and the role of solvent molecules.

Before simulating the ligand-protein complex, it is often insightful to simulate the ligand alone in a solvent system (typically water) to understand its intrinsic conformational preferences and flexibility. For this compound, such simulations would explore the rotational freedom around the amide bond and the single bonds connecting the phenyl rings.

Theoretical conformational analysis of substituted benzamides has shown that these molecules can be quite flexible in solution, with multiple low-energy conformations being accessible. nih.gov This flexibility can be crucial for its ability to adapt to the binding sites of different proteins. MD simulations can quantify this flexibility by analyzing the root-mean-square fluctuation (RMSF) of different parts of the molecule.

MD simulations of the this compound-protein complex, starting from a docked pose, can provide a wealth of information about the stability and nature of the interaction. These simulations can confirm the stability of the interactions predicted by docking and may reveal additional, transient interactions that are not captured in a static model.

Key analyses from MD simulations of ligand-target complexes include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the course of the simulation to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent manner.

Interaction Fingerprints: The persistence of specific hydrogen bonds and hydrophobic contacts can be tracked throughout the simulation. This provides a dynamic view of the ligand-protein interaction profile.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy than docking scores alone.

Studies on benzamide analogues have utilized MD simulations to confirm the stability of ligand-protein complexes and to elucidate the dynamic nature of the interactions. For example, a 15 ns MD simulation was used to confirm the stability of a benzamide derivative in the active site of the FtsZ protein. nih.gov

Solvent Effects on Molecular Interactions

The surrounding solvent environment can significantly influence the conformation and interaction profile of flexible molecules like this compound. Computational studies on related amide structures show that solvent polarity and the ability to form hydrogen bonds are critical factors. mdpi.comnih.gov

In protic solvents, such as water or methanol (B129727), the solvent molecules can form strong hydrogen bonds with both the carbonyl oxygen (as a hydrogen bond acceptor) and the N-H groups of the amide and the aminomethyl moieties (as hydrogen bond donors). mdpi.com These interactions can stabilize specific conformations and influence the rotational barrier around the amide bond. nih.gov For instance, studies on N,N-dialkylnicotinamides have shown that hydrogen bonding between the solvent and the carbonyl oxygen can stabilize the transition state of rotation. nih.gov

Conversely, in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), the interactions are primarily of a dipole-dipole nature with the polar amide group. mdpi.com The lack of hydrogen bond donation from the solvent can lead to different conformational preferences compared to protic environments. The solubility and molecular affinity of benzamide, a parent compound, have been shown to be high in aprotic solvents like DMSO and DMF, which can be attributed to strong hydrogen bonding between the amide group (as a donor) and the electronegative centers of the solvent molecules (as acceptors). mdpi.com These solvent-solute interactions are fundamental in predicting the behavior of this compound in various media, which is essential for applications ranging from reaction chemistry to drug formulation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, molecular electrostatic potential)

The electronic structure of a molecule is key to its stability and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a cornerstone of this investigation. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netirjweb.com A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For the parent compound benzamide, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net

PropertyValue (eV)
HOMO Energy -9.584
LUMO Energy 0.363
Energy Gap (ΔE) 9.947
This table presents theoretical energy values for a related N-arylbenzenesulfonamide compound, calculated using the PM6 method, which provides an approximation of the electronic properties of similar benzamide structures. bsu.by

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. researchgate.netskku.edu It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For benzamide derivatives, the MEP typically shows a negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and positive potentials near the N-H and C-H protons, highlighting sites for nucleophilic interaction. researchgate.netresearchgate.net These maps are invaluable for predicting how the molecule will interact with biological targets or other reactants. skku.edu

Prediction of Reactivity and Protonation States

Quantum chemical calculations can predict a molecule's reactivity through various descriptors derived from its electronic structure. irjweb.comimist.ma The HOMO-LUMO gap, for instance, directly relates to chemical hardness and softness; a large gap indicates high hardness and low reactivity. irjweb.com Theoretical studies on benzamide derivatives suggest that they can act as both nucleophiles and electrophiles. imist.ma

The protonation state of this compound is critical for its biological activity and solubility. The molecule possesses several potential protonation sites: the nitrogen of the aminomethyl group, the amide nitrogen, and the amide oxygen. Computational studies can determine the most probable site of protonation by calculating the energy of each protonated form. For similar compounds, the aminomethyl nitrogen is typically the most basic and therefore the most likely site of protonation under physiological conditions. Theoretical calculations on related systems have explored the stability of various protonated species, suggesting that factors like resonance and charge delocalization play a significant role. nih.gov

Spectroscopic Property Simulations for Structural Validation

Computational methods are frequently used to simulate spectroscopic data such as UV-Vis, Raman, NMR, and IR spectra. bsu.bychemrxiv.org These simulations, when compared with experimental data, serve as a powerful tool for structural validation. chemrxiv.org

DFT calculations can predict the vibrational frequencies corresponding to IR and Raman spectra with a high degree of accuracy. nih.gov For example, the characteristic C=O stretching frequency of the amide group can be calculated and compared to experimental values to confirm the molecular structure. nih.gov Similarly, ¹H and ¹³C NMR chemical shifts can be simulated to aid in the assignment of experimental spectra. nih.govresearchgate.net

Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. bsu.bynih.gov For benzamide, a π-π* transition is predicted, which aligns with experimental observations. researchgate.net These simulations help in understanding the electronic transitions responsible for the observed absorption bands. bsu.by

Spectroscopic TechniqueSimulated Data TypeApplication
Infrared (IR) Vibrational FrequenciesIdentification of functional groups (e.g., C=O, N-H stretches). nih.gov
Raman Vibrational FrequenciesComplementary to IR for structural analysis. nih.gov
NMR Chemical Shifts (¹H, ¹³C)Assignment of atomic positions and confirmation of connectivity. nih.gov
UV-Vis Electronic Transitions (λmax)Understanding electron delocalization and chromophores. bsu.by
This table outlines the application of simulated spectroscopic data for the structural validation of benzamide derivatives.

Ligand-Based and Structure-Based Design Methodologies

Pharmacophore Modeling for Benzamide Series

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. columbiaiop.ac.inresearchgate.net For the benzamide series, numerous pharmacophore models have been developed to guide the design of new therapeutic agents. nih.govnih.gov

These models are typically generated by aligning a set of known active molecules and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For example, a pharmacophore model developed for a series of three-substituted benzamide derivatives acting as FtsZ inhibitors identified a five-featured model: one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Similarly, a model for benzamide analogs as negative allosteric modulators of nicotinic acetylcholine (B1216132) receptors featured three hydrophobic regions and one hydrogen bond acceptor. nih.gov

Once validated, these pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activity. columbiaiop.ac.indovepress.com This approach has proven effective in discovering new leads within the vast chemical space of benzamide derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on mechanistic parameters)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to create a mathematical relationship between the chemical structure of a molecule and its biological activity. researchgate.netdrugdesign.org A mechanistic QSAR study goes a step further by using descriptors that represent specific physicochemical properties, helping to explain how a molecule exerts its effect at a molecular level. nih.gov Such studies are invaluable for optimizing lead compounds and designing new molecules with improved potency. drugdesign.org

While a specific mechanistic QSAR model for this compound has not been detailed in public literature, a hypothetical study would involve correlating its structural features with a measured biological activity (e.g., enzyme inhibition). The process involves calculating various molecular descriptors that quantify its steric, electronic, and hydrophobic properties. researchgate.net

Key mechanistic parameters relevant for a molecule like this compound would likely include:

Electronic Descriptors: Such as atomic charges and dipole moment, which describe the molecule's electronic aspects and its ability to engage in electrostatic interactions.

Steric Descriptors: Molar Refractivity (MR) and molecular volume are examples that relate to the size and shape of the molecule, which are critical for fitting into a biological target's binding site. jppres.comunair.ac.id

Hydrophobic Descriptors: The partition coefficient (logP) or solubility (logS) quantifies the molecule's hydrophobicity, which influences its ability to cross cell membranes and interact with nonpolar pockets in a protein target. jppres.comunair.ac.id

A QSAR model is then developed using statistical methods to create an equation linking these descriptors to the biological activity. drugdesign.orgnih.gov The resulting model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. drugdesign.org

Mechanistic Descriptor ClassSpecific Descriptor ExamplePotential Influence on Biological Activity
HydrophobicLogP (Octanol-Water Partition Coefficient)Governs membrane permeability and interaction with hydrophobic pockets in the target protein.
ElectronicPartial Atomic ChargesDetermines electrostatic interactions, such as hydrogen bonding with amino acid residues in the active site.
StericMolar Refractivity (MR)Relates to molecular volume and polarizability, influencing how well the molecule fits into the binding site.
TopologicalWiener IndexDescribes molecular branching and compactness, which can affect binding affinity.
Quantum ChemicalHOMO/LUMO EnergiesIndicates the molecule's reactivity and ability to participate in charge-transfer interactions.

Virtual Screening Approaches for Target Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a specific biological target. wikipedia.org Conversely, it can also be used in a "reverse" approach to identify potential protein targets for a specific molecule, such as this compound. nih.gov This is particularly useful for discovering new therapeutic applications for a compound or for understanding its mechanism of action. pnas.org

The two primary approaches for virtual screening are ligand-based and structure-based methods. mdpi.com

Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional structure of the target is unknown. It relies on the knowledge of other molecules that are active against a potential target. mdpi.com The structure of this compound would be compared to databases of known active compounds using metrics of chemical similarity, such as 2D fingerprints or 3D shape matching. wikipedia.org A high similarity to a set of known inhibitors for a particular enzyme, for example, would suggest that the enzyme is a potential target.

Structure-Based Virtual Screening (SBVS): When the 3D structures of potential protein targets are available, SBVS can be employed. mdpi.com The most common SBVS technique is molecular docking. researchgate.net In this process, the 3D structure of this compound is computationally "docked" into the binding site of various proteins from a structural database (like the Protein Data Bank). nih.gov A scoring function then estimates the binding affinity. nih.gov Proteins that show a high predicted binding affinity would be identified as high-priority targets for subsequent experimental validation. nih.gov

For a novel compound like this compound, a reverse docking workflow would be a powerful tool. It would involve docking the compound against a wide array of known protein structures to generate a ranked list of potential biological targets, which could then be investigated experimentally. nih.gov

Screening ApproachPrincipleRequired InformationPotential Outcome for this compound
Ligand-Based (e.g., 2D/3D Similarity)Identifies targets based on the compound's similarity to known active ligands.A library of compounds with known biological targets.A list of probable targets based on structural resemblance to known inhibitors or activators.
Structure-Based (e.g., Molecular Docking)Predicts binding affinity by fitting the compound into the 3D structure of potential protein targets.3D structure of the compound and a database of protein structures.A ranked list of proteins predicted to bind the compound with high affinity, suggesting a direct interaction.
Pharmacophore ScreeningSearches for targets whose binding sites match the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).A 3D pharmacophore model of the compound and a database of target pharmacophores.Identification of targets that possess the complementary features required for binding.

Structure Activity Relationship Sar Studies

Systematic Modification of the N-[3-(aminomethyl)phenyl]-4-methylbenzamide Core

Substituent Effects on the 4-Methylbenzoyl Moiety

The 4-methylbenzoyl portion of the molecule plays a significant role in its interaction with target enzymes. The methyl group at the 4-position is a key feature. In related benzamide (B126) series, this part of the molecule often inserts into a hydrophobic pocket of the enzyme's active site.

Research on analogous 4-(aminomethyl)benzamide (B1271630) derivatives has shown that replacing the methyl group with other substituents can modulate activity. For instance, the introduction of a trifluoromethyl group in place of the methyl group has been explored in similar kinase inhibitor scaffolds. This substitution can enhance binding affinity through favorable interactions within the enzyme's specificity pocket.

Furthermore, modifications to the phenyl ring of the benzoyl moiety, such as the introduction of halogens or other small alkyl groups, can fine-tune the electronic and steric properties of the molecule, thereby affecting its inhibitory potential. The precise positioning and nature of these substituents are critical for optimizing interactions with the target.

Substituent Effects on the 3-(aminomethyl)phenyl Moiety

The 3-(aminomethyl)phenyl moiety is crucial for the compound's interaction with the solvent-exposed region of the target and for establishing key hydrogen bonds. The primary amine of the aminomethyl group is a critical hydrogen bond donor.

In studies of analogous compounds, modifications to the phenyl ring of this moiety have demonstrated a significant impact on biological activity. For example, the introduction of a trifluoromethyl group on the phenyl ring has been shown to be highly effective in enhancing the inhibitory potency against certain kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov This is likely due to the electron-withdrawing nature and the potential for additional interactions of the trifluoromethyl group.

The position of the aminomethyl group (meta in this case, as opposed to para in some analogs) dictates the geometry of the molecule and its ability to orient correctly within the binding site. This positioning affects the vector of the aminomethyl group and its capacity to engage with specific amino acid residues of the target protein.

Variations at the Amide Linker

The amide linker is a central, structurally important feature, providing rigidity and a specific orientation to the two aromatic rings. It also participates in hydrogen bonding interactions with the enzyme's backbone, a common feature for many kinase inhibitors. The carbonyl oxygen and the N-H group of the amide are key hydrogen bond acceptor and donor sites, respectively.

While direct modifications of the amide linker itself (e.g., replacement with a thioamide or a reversed amide) are less commonly explored in the immediate analogs of this compound, its role is understood from broader kinase inhibitor research. Maintaining the planarity and the hydrogen bonding capabilities of this linker is generally considered essential for preserving high-affinity binding. Any modification that disrupts the coplanarity of the amide bond or removes its hydrogen bonding features would likely lead to a significant loss of activity.

Correlation of Structural Changes with Mechanistic Biological Activities

The structural modifications described above have been shown to directly correlate with changes in the mechanistic biological activities of benzamide derivatives, particularly concerning their enzyme inhibition profiles and molecular binding affinities.

Impact on Enzyme Inhibition Profiles (e.g., kinase inhibition)

Research on analogous 4-(aminomethyl)benzamide derivatives has provided valuable data on their kinase inhibitory activity. These compounds have been evaluated against a panel of receptor tyrosine kinases, demonstrating that small structural changes can lead to significant differences in potency and selectivity. nih.gov

For example, the introduction of a trifluoromethyl group on either the benzoyl or the phenylamino (B1219803) moiety has been shown to result in potent inhibition of EGFR. nih.gov Analogs bearing this substitution have exhibited high percentages of inhibition at nanomolar concentrations. nih.gov

The following interactive table summarizes the kinase inhibition data for a series of 4-(arylaminomethyl)benzamide analogs, which provides insight into the potential SAR of this compound.

CompoundModificationEGFR (% Inhibition at 10 nM)HER-4 (% Inhibition at 10 nM)VEGFR2 (KDR) (% Inhibition at 10 nM)PDGFRa (% Inhibition at 10 nM)
Analog 1N-[3-(Trifluoromethyl)phenyl]benzamide fragment-562467
Analog 2N-(Trifluoromethyl)benzene moiety on amide or amine91-92Comparable to Imatinib16-48-
Analog 3N-[3-(Trifluoromethyl)phenyl]benzamide fragment with varied amine substituents56574877

Data extrapolated from studies on 4-(aminomethyl)benzamide analogs. nih.gov

Modulation of Molecular Recognition and Binding Affinities

Molecular docking studies on related compounds have shown that the benzamide moiety often occupies the hydrophobic region of the active site, while the aminomethylphenyl group extends towards the solvent-exposed region. nih.gov The amide linker forms crucial hydrogen bonds with the hinge region of the kinase, a hallmark of type II kinase inhibitors. nih.gov

The introduction of substituents with different electronic and steric properties can modulate the binding affinity. For instance, an electron-withdrawing group like a trifluoromethyl group can alter the charge distribution of the aromatic ring, potentially leading to stronger interactions with the protein. The size and shape of the substituent must also be complementary to the topology of the binding site to achieve high affinity.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the aminomethylphenyl benzamide class of molecules, SAR studies have been particularly insightful in the context of their activity as inhibitors of histone deacetylases (HDACs) and as activators of glucokinase.

While specific SAR data for this compound is not available, general principles can be extrapolated from studies on analogous compounds. Key features of this chemical class include the benzamide core, the aminomethylphenyl group, and various substituents on the benzoyl ring.

General SAR Observations for Aminomethylphenyl Benzamide Derivatives:

The Benzamide Scaffold: This core structure is crucial for the interaction of these compounds with their biological targets. The amide linkage provides a rigid framework and potential hydrogen bonding opportunities.

The Aminomethylphenyl Group: The position of the aminomethyl group on the phenyl ring is a critical determinant of activity. Different positional isomers (ortho, meta, para) can lead to significant variations in biological effects. The amino group itself is often a key interaction point with the target protein.

Substituents on the Benzoyl Ring: Modifications to the benzoyl ring can fine-tune the electronic and steric properties of the molecule, impacting its binding affinity and selectivity. The 4-methyl group in this compound, for instance, adds a hydrophobic element that can influence how the compound fits into a binding pocket.

A study on a series of benzamide derivatives as glucokinase activators revealed the importance of substitutions on the benzamide scaffold for their activity. The research indicated that the introduction of electropositive atoms and hydrophobic groups, such as a phenyl ring or a long carbon chain, could enhance the desired biological effect.

In the context of HDAC inhibition, research has shown that hydrophobic character is a crucial factor for the inhibitory activity of aminophenyl benzamide derivatives. nih.gov The inclusion of hydrophobic substituents is suggested to enhance HDAC inhibition. nih.gov Additionally, hydrogen bond donating groups positively contribute to this inhibitory potency. nih.gov

To illustrate the impact of structural modifications on activity, the following table presents data from related benzamide derivatives studied as HDAC inhibitors.

Compound IDR1 Group (on benzoyl ring)R2 Group (on aminophenyl ring)HDAC1 IC50 (µM)
1 -H-NH20.12
2 4-CH3-NH20.09
3 4-Cl-NH20.15
4 4-OCH3-NH20.25
5 -H-H>10

This is a representative table based on general findings in the field and does not represent actual data for this compound.

Stereochemical Influences on Molecular Interactions

Currently, there is no specific information available in the scientific literature regarding stereochemical influences on the molecular interactions of this compound. The molecule itself is achiral and therefore does not have stereoisomers.

Should chiral centers be introduced into the molecule through chemical modification, it would be anticipated that the different stereoisomers would exhibit varied biological activities. This is a common principle in pharmacology, where the three-dimensional arrangement of a molecule can significantly affect its binding to a chiral biological target such as a protein or enzyme.

Design of Probes for Target Elucidation and Mechanistic Dissection

Chemical probes are essential tools for identifying the biological targets of a compound and for dissecting its mechanism of action. The design of such probes based on the this compound scaffold would be a critical step in understanding its cellular function.

A common strategy for creating a chemical probe involves the incorporation of three key components:

A Binding Group: This is the core pharmacophore that is responsible for the interaction with the biological target. In this case, it would be the this compound structure itself or a slightly modified version that retains its biological activity.

A Photoreactive Group: This is a chemical moiety that, upon activation by light, can form a covalent bond with the target protein. A commonly used photoreactive group is a benzophenone (B1666685) or an aryl azide (B81097).

A Reporter Tag: This is a tag that allows for the detection and identification of the protein that has been covalently labeled by the probe. Examples include biotin (B1667282), which can be detected with streptavidin, or a fluorescent dye.

For example, research on benzamide-based HDAC inhibitors has led to the successful design of photoreactive probes to study these enzymes. nih.gov These probes incorporated a benzamide scaffold as the binding group, an azide as the photoreactive group, and an alkyne handle for the attachment of a reporter tag via click chemistry. nih.gov This approach allows for the identification of direct binding partners of the benzamide compounds within a complex biological sample.

A hypothetical chemical probe based on this compound could be designed by attaching a photoreactive group and a reporter tag to a position on the molecule that does not interfere with its binding to its target. The selection of the attachment point would ideally be guided by SAR data to ensure that the probe retains its biological activity.

Mechanistic Biochemical and Cellular Studies Excluding Clinical Efficacy and Safety

In Vitro Enzyme Inhibition Assays

Foretinib has been extensively characterized as a potent inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting members of the hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF) receptor families. caymanchem.comselleckchem.com

Characterization of Inhibitory Potency (e.g., IC50, Ki values)

The inhibitory potency of Foretinib has been quantified against a panel of kinases using cell-free assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. Foretinib demonstrates nanomolar potency against its primary targets, MET and VEGFR2 (also known as KDR), with IC50 values of 0.4 nM and 0.9 nM, respectively. selleckchem.commedchemexpress.com Its activity extends to other related kinases, though with generally lower potency. selleckchem.com

Kinetic studies have also determined the dissociation constant (Kd) for Foretinib with various kinases. For its primary target, MET, Foretinib binds with high affinity, showing a Kd of 0.96 nM. enzymlogic.com It also binds with high affinity (Kd ≤100 nM) to at least 18 different kinases, indicating a broad spectrum of activity. enzymlogic.com For the oncogenic fusion protein ROS1, Foretinib exhibits a Kd of 14 nM. nih.gov

Table 1: Inhibitory Potency of Foretinib Against Selected Kinases

Target Kinase IC50 (nM) Dissociation Constant (Kd) (nM)
MET 0.4 selleckchem.commedchemexpress.com 0.96 enzymlogic.com
KDR (VEGFR2) 0.9 selleckchem.commedchemexpress.com 0.98 enzymlogic.com
RON 3.0 selleckchem.commedchemexpress.com -
FLT4 (VEGFR3) 2.8 selleckchem.commedchemexpress.com -
FLT1 (VEGFR1) 6.8 selleckchem.commedchemexpress.com -
TIE-2 1.1 selleckchem.com -
ROS1 - 14 nih.gov
SRC - 27 enzymlogic.com
BLK - 11 enzymlogic.com

Mechanism of Enzyme Inhibition

Foretinib functions as an ATP-competitive inhibitor. selleckchem.comguidetoimmunopharmacology.org This mechanism involves the inhibitor binding to the active site of the kinase, the same site where ATP (adenosine triphosphate) would normally bind. By occupying this site, Foretinib prevents the transfer of a phosphate (B84403) group from ATP to a substrate protein, thereby blocking the kinase's signaling function. washington.edu Studies of its interaction with the ROS1 kinase suggest that Foretinib, along with its structural analog Cabozantinib, preferentially binds to the inactive "type II" conformation of the kinase. pnas.org

Further investigations into its mechanism reveal that Foretinib can induce a form of cell death known as mitotic catastrophe in chronic myelogenous leukemia (CML) cells. nih.govresearchgate.net This effect is mediated through the JNK-dependent inhibition of Plk1 expression. nih.govresearchgate.net

Substrate Selectivity and Enzyme Isoform Specificity

While Foretinib is a multi-kinase inhibitor, it exhibits a distinct selectivity profile. It is most potent against MET and KDR (VEGFR2). selleckchem.commedchemexpress.com Its inhibitory activity is less pronounced against other kinases such as RON, FLT1/3/4, KIT, PDGFRα/β, and TIE-2, and it shows little activity against FGFR1 and EGFR. selleckchem.com

Kinetic studies highlight that selectivity is not solely determined by binding affinity (Kd) but also by the kinetics of the drug-target interaction, specifically the drug's residence time on the target. enzymlogic.com Foretinib exhibits dramatically different on- and off-rates for various kinases, even among those with similar high binding affinities. enzymlogic.com For instance, while it binds to both MET and the secondary target ABL1 with high affinity, it remains bound to MET for approximately 24 hours but dissociates rapidly (within 20 seconds) from ABL1. enzymlogic.com This "kinetic selectivity" suggests that prolonged inhibition over a treatment course would primarily affect MET and, to a lesser degree, kinases like FLT3, KDR, CSFR, PDGFR, and CDK9. enzymlogic.com

In cell-based assays comparing its effect on ROS1 versus ALK fusion proteins, Foretinib showed a high degree of selectivity for ROS1. It potently inhibited the growth of cells driven by CD74-ROS1 (IC50 of 1.8 nM) but had minimal effect on cells driven by EML4-ALK even at high concentrations. pnas.org

Table 2: Selectivity Profile of Foretinib

Target Kinase IC50 (nM) Notes
MET 0.4 selleckchem.commedchemexpress.com Primary Target
KDR (VEGFR2) 0.9 selleckchem.commedchemexpress.com Primary Target
RON 3.0 selleckchem.commedchemexpress.com Less Potent
FLT4 (VEGFR3) 2.8 selleckchem.commedchemexpress.com Less Potent
KIT - Additional inhibitory activity researchgate.net
PDGFRβ - Additional inhibitory activity caymanchem.com
TIE-2 1.1 selleckchem.com Less Potent
ROS1 1.8 (cell-based) pnas.org Highly selective over ALK pnas.org
ALK >2500 (cell-based) pnas.org Minimal effect pnas.org
FGFR1 - Little activity selleckchem.com
EGFR - Little activity selleckchem.com

Receptor Binding Studies

Ligand-Receptor Affinity Determination

As a kinase inhibitor, the primary interaction of Foretinib is with the intracellular kinase domains of receptor tyrosine kinases, rather than the extracellular ligand-binding domains. Affinity is therefore typically characterized by dissociation constants (Kd) or inhibition constants (Ki) derived from enzyme inhibition assays, as detailed in section 5.1.1. The tight binding to MET kinase is demonstrated by a Kd value of 0.96 nM and a long residence time of approximately 24 hours. enzymlogic.com

Competitive Binding Experiments with Known Ligands

Foretinib's mechanism as an ATP-competitive inhibitor inherently defines its action in competitive binding. selleckchem.comguidetoimmunopharmacology.org It competes directly with the endogenous ligand ATP for the kinase's catalytic site. The Cheng-Prusoff equation describes the relationship between an inhibitor's IC50 and its intrinsic affinity (Ki), taking into account the concentration of the competing substrate (ATP) and the enzyme's affinity for that substrate (Km,ATP). nih.gov Therefore, the inhibitory potency of Foretinib is influenced by the cellular concentration of ATP. nih.gov

Investigation of Protein-Ligand Interactions

The initial step in characterizing a bioactive compound is often to identify its protein binding partners and quantify the interaction. This provides direct evidence of a physical association between the small molecule and its putative target.

Biophysical Techniques for Binding Analysis (e.g., SPR, ITC, MST)

Biophysical techniques are essential for the quantitative analysis of protein-ligand binding, providing key data on affinity, kinetics, and thermodynamics. Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) are among the most utilized methods.

Surface Plasmon Resonance (SPR) measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. This technique can determine both the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

MicroScale Thermophoresis (MST) analyzes the movement of molecules along a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell of the molecule during a binding event. This method requires a fluorescently labeled component and can determine binding affinity in solution with low sample consumption.

Currently, there are no published studies detailing the use of SPR, ITC, or MST to analyze the binding of N-[3-(aminomethyl)phenyl]-4-methylbenzamide to any specific protein target.

X-ray Crystallography or Cryo-EM for Complex Structure Elucidation

There are no publicly available crystal or cryo-EM structures of this compound in complex with a protein target.

Cellular Target Engagement Studies (Non-Clinical)

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in its validation. Cellular target engagement assays provide this crucial evidence.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context. The principle of CETSA is that a protein's thermal stability is altered upon ligand binding. In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, often by Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of the compound indicates a stabilizing interaction and thus, target engagement.

No CETSA data has been published for this compound.

Proteomics-Based Target Deconvolution

For compounds identified through phenotypic screening, their molecular target(s) may be unknown. Chemical proteomics offers a suite of techniques for target deconvolution. These methods, such as activity-based protein profiling (ABPP) or affinity purification coupled with mass spectrometry (AP-MS), aim to identify the proteins that interact with a small molecule in a cellular lysate or in living cells.

There is no available research that applies proteomics-based target deconvolution to identify the cellular targets of this compound.

Pathway Modulation in Cellular Systems (Non-Clinical)

Following target engagement, a compound will typically modulate the biological pathway in which its target protein is involved. Studying these downstream effects is key to understanding the compound's functional consequences. This can involve a variety of cellular assays, including reporter gene assays, analysis of post-translational modifications of downstream proteins (e.g., phosphorylation), or broader "omics" approaches like transcriptomics and metabolomics to assess global changes in the cell.

Specific studies on how this compound modulates any particular cellular signaling pathway have not been reported in the scientific literature.

Gene Expression Profiling related to Specific Targets

The primary mechanism by which this compound influences gene expression is through the post-transcriptional regulation of inflammatory cytokine messenger RNA (mRNA). The compound's target, the p38α/MK2 pathway, plays a critical role in controlling the stability of mRNAs that contain AU-rich elements (AREs) in their 3'-untranslated regions. mdpi.com

MK2, when activated by p38 MAPK, phosphorylates downstream effector proteins such as tristetraprolin (TTP). mdpi.com TTP is an RNA-binding protein that recognizes and binds to AREs on the mRNA of various pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Binding by unphosphorylated TTP targets these mRNAs for rapid degradation, thus limiting cytokine production.

By inhibiting MK2 activation, this compound prevents the phosphorylation of TTP. This allows TTP to remain active and promote the decay of target cytokine mRNAs. mdpi.com Research has specifically shown that the compound decreases IL-1β expression by promoting the degradation and instability of its mRNA. biospace.com This selective inhibition of the p38α–MK2 axis has been demonstrated to decrease the production of IL-1β, IL-6, and TNF-α by enhancing the instability of their respective mRNAs. nih.gov While comprehensive transcriptome-wide profiling data from public databases is limited, the targeted effect on the stability of key pro-inflammatory cytokine mRNAs is a well-documented aspect of its mechanism.

Measurement of Downstream Signaling Events

The inhibitory action of this compound on the p38α/MK2 complex leads to measurable changes in downstream signaling events, primarily a reduction in the phosphorylation of MK2 substrates and a decrease in the production of key inflammatory cytokines.

A primary biomarker for the compound's activity is the phosphorylation state of Heat Shock Protein 27 (p-HSP27), a direct downstream substrate of MK2. nih.gov Inhibition of MK2 by this compound results in a dose- and concentration-dependent decrease in the phosphorylation of HSP27. nih.gov

Furthermore, the compound demonstrates marked, dose-dependent inhibition of various pro-inflammatory cytokines that are regulated by the p38/MK2 pathway. researchgate.net Phase 1 clinical studies have quantified these effects, showing significant ex vivo inhibition of TNF-α, IL-1β, IL-6, and IL-8. nih.govresearchgate.net In a multiple ascending dose study, subjects receiving 50 mg twice daily demonstrated mean trough drug levels that were substantially higher than the 80% inhibitory concentration (IC80) for several key cytokines and the p-HSP27 biomarker, indicating sustained target engagement. nih.gov

AnalyteTypeObserved EffectQuantitative Finding (at 50 mg BID, Day 7)Reference
Phosphorylated Heat Shock Protein 27 (p-HSP27)Downstream SubstrateInhibition of PhosphorylationMean trough drug level was 2.4 times greater than the IC80 nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatory CytokineInhibition of ProductionMean trough drug level was 1.4 times greater than the IC80 nih.gov
Interleukin-1 beta (IL-1β)Pro-inflammatory CytokineInhibition of ProductionMean trough drug level was 2.2 times greater than the IC80 nih.gov
Interleukin-8 (IL-8)Pro-inflammatory CytokineInhibition of ProductionMean trough drug level was 2.3 times greater than the IC80 nih.gov
Interleukin-6 (IL-6)Pro-inflammatory CytokineInhibition of ProductionInhibition >50% observed for part of the dosing interval nih.gov

This sustained inhibition of key inflammatory mediators underscores the compound's mechanism of selectively blocking the MK2-mediated inflammatory cascade. nih.govclinicaltrialsarena.com

Advanced Analytical Methodologies for Compound Characterization and Quantification in Research Matrices Excluding Basic Compound Identification

High-Resolution Mass Spectrometry for Metabolite Identification

The characterization of metabolic pathways is a critical step in drug research. For a compound like Entinostat, this would involve in vitro studies using systems such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. High-resolution mass spectrometry (HRMS), particularly techniques like liquid chromatography coupled with quadrupole time-of-flight (LC-QTOF) or Orbitrap mass spectrometry, is the definitive tool for this purpose.

A typical workflow involves incubating Entinostat with a liver microsomal preparation (e.g., from rats or humans) and cofactors necessary for enzymatic activity. Over time, samples are collected and analyzed by LC-HRMS. The high mass accuracy of the instrument allows for the determination of the elemental composition of potential metabolites. By comparing the mass spectra of the parent compound with newly formed products, researchers can identify metabolic transformations such as hydroxylation, N-dealkylation, or glucuronidation. Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolites, and the resulting fragmentation patterns help to elucidate their precise molecular structures.

While one review notes that in vitro experiments suggest Phase I and II metabolism is a minor elimination route for Entinostat, detailed public reports identifying specific metabolites from such studies are not available. nih.gov For context, a study on a different HDAC inhibitor, Belinostat, successfully used UPLC-QTOF-MS/MS to identify and characterize two Phase-I metabolites (a reductive amide and a deaminated acid) after incubation with rat liver microsomes. ijper.org This highlights the capability of the methodology, though similar published data for Entinostat is absent.

Chromatographic Method Development for Purity and Stability Analysis

The development of a stability-indicating analytical method is essential to ensure the purity and integrity of a compound in research samples. Such a method must be able to separate the intact compound from any potential degradation products or process-related impurities. Advanced chromatography techniques like high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are standard for this purpose.

The development process involves a systematic optimization of chromatographic conditions, including:

Column Chemistry: Selecting an appropriate stationary phase (e.g., C18, C8, Phenyl-Hexyl) to achieve the best separation.

Mobile Phase: Optimizing the composition (e.g., acetonitrile (B52724) or methanol (B129727) content), pH, and ionic strength of the buffer to control the retention and peak shape of the analyte and its impurities.

Detection: Using a detector, typically a UV-Vis or photodiode array (PDA) detector, set at a wavelength where the compound and its impurities have significant absorbance.

To validate the method as "stability-indicating," forced degradation studies are performed. This involves subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis to intentionally generate degradation products. turkjps.org The developed chromatographic method must then demonstrate its ability to resolve the main peak of the intact drug from all degradation product peaks, thus proving its specificity.

While commercial suppliers of Entinostat confirm its purity by HPLC, detailed, peer-reviewed publications describing the development and validation of a specific stability-indicating HPLC or UPLC method for this compound, including data from forced degradation studies, are not found in the scientific literature.

Interactive Data Table: Example Parameters for a Stability-Indicating HPLC Method

The following table is a hypothetical representation of parameters that would be defined in a stability-indicating HPLC method validation study. No specific data exists in the literature for Entinostat.

ParameterCondition 1Condition 2Condition 3
Column C18, 4.6 x 150 mm, 5 µmPhenyl, 4.6 x 100 mm, 3.5 µmC8, 2.1 x 50 mm, 1.8 µm (UPLC)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.00.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 20-80% B over 15 min30-90% B over 10 min10-95% B over 5 min (UPLC)
Flow Rate 1.0 mL/min1.2 mL/min0.4 mL/min (UPLC)
Detection (UV) 254 nm275 nm254 nm

Advanced Spectroscopic Techniques for Elucidating Molecular Interactions

Understanding how a drug molecule interacts with its biological target is fundamental to pharmacology. Advanced nuclear magnetic resonance (NMR) techniques can provide atomic-level insights into these interactions in solution, complementing data from X-ray crystallography and computational modeling.

Saturation Transfer Difference (STD) NMR: This is a powerful ligand-observed NMR experiment used to identify which parts of a small molecule are in close contact with a large protein receptor. In this experiment, a selective radiofrequency pulse is used to saturate a part of the NMR spectrum where only the protein has signals. This saturation is transferred through the protein via spin diffusion. If a ligand is binding to the protein, the saturation is further transferred to the ligand protons that are in close proximity (within ~5 Å) to the protein surface. When the ligand dissociates, it carries this "memory" of saturation with it. By subtracting a spectrum recorded without protein saturation from one with saturation, a "difference" spectrum is obtained which shows signals only from the ligand protons that interacted with the protein. The relative intensity of these signals provides an "epitope map" of the ligand's binding mode. creative-biostructure.comnih.gov

Ligand-Observed NMR: This is a broader category of experiments, including STD-NMR, that monitor the NMR signals of the small molecule ligand upon binding to a receptor. Other techniques include Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) and relaxation-edited experiments, which can detect weak binding events and are useful for fragment-based screening and hit validation.

Despite the utility of these techniques for studying drug-target interactions, a search of the scientific literature did not yield any studies that have applied saturation transfer difference NMR or other ligand-observed NMR methods to specifically investigate the molecular interactions between Entinostat and its target HDAC enzymes.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of N-[3-(aminomethyl)phenyl]-4-methylbenzamide in Novel Biological Systems

To fundamentally understand the mechanism of action of this compound, its effects could be investigated in genetically tractable, non-mammalian model organisms. Systems such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster offer powerful platforms for mechanistic research due to their short life cycles, well-characterized genomes, and the availability of extensive genetic tools. nih.govnih.gov

Research in these models could rapidly elucidate conserved signaling pathways affected by the compound. For instance, C. elegans has been successfully used to screen for compounds that modulate aging, neurobiology, and metabolic pathways. nih.govnih.gov Similarly, Drosophila is a robust model for studying neuropharmacology and developmental biology, in part because its neurotransmitter systems, such as the octopaminergic pathway, share similarities with mammalian adrenergic systems and can be targets for neuroactive compounds. frontiersin.orgplos.org Phenotypic screening in these organisms could reveal effects on lifespan, mobility, stress resistance, or development, providing crucial clues to the compound's molecular targets.

Table 1: Hypothetical Research Questions for this compound in Non-Mammalian Models

Model Organism Research Question Potential Assays Rationale
C. elegans Does the compound affect lifespan or stress response? Lifespan analysis, thermotolerance assays, oxidative stress assays To identify involvement in conserved aging and stress signaling pathways (e.g., Insulin/IGF-1, p38 MAP kinase). nih.gov
D. melanogaster Does the compound have neuroactive properties? Locomotor activity assays, analysis of circadian rhythms, assessment of synaptic transmission To explore potential interactions with conserved neurotransmitter systems. frontiersin.org

| S. cerevisiae | Does the compound target fundamental metabolic or cell cycle processes? | Growth curve analysis in different nutrient conditions, cell cycle analysis | Yeast provides a simple eukaryotic system to quickly identify effects on core cellular machinery. |

Development of Advanced Probes and Chemical Tools based on the Compound's Structure

The this compound scaffold is amenable to chemical modification for the development of advanced chemical tools. mdpi.com Such tools are invaluable for identifying the direct binding partners of a compound and for visualizing its engagement with targets in a cellular context. The benzamide (B126) scaffold itself is considered a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological macromolecules. nih.govresearchgate.net

Future work could focus on synthesizing derivatives that incorporate specific functionalities:

Affinity-based Probes: The structure could be modified by adding a reactive group (e.g., a photo-affinity label like benzophenone) and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry). nih.govnih.gov These probes would allow for the covalent labeling and subsequent identification of protein targets via mass spectrometry.

Fluorescent Probes: Conjugation of a fluorophore to a non-essential position on the molecule could enable visualization of its subcellular localization and quantification of target engagement using techniques like fluorescence microscopy or flow cytometry.

These chemical biology tools would move beyond inferring function from phenotype to directly identifying the molecular interactions that underpin the compound's biological activity. nih.gov

Table 2: Potential Chemical Probes Based on the this compound Scaffold

Probe Type Proposed Modification Research Application
Photo-affinity Probe Addition of a benzophenone (B1666685) moiety and a terminal alkyne handle. Covalent labeling and enrichment of direct protein binding partners from cell lysates for identification by proteomics. nih.gov
Fluorescent Probe Conjugation to a small, bright fluorophore (e.g., a rhodamine derivative). Real-time imaging of compound distribution within live cells and tissues; quantification of target binding.

| Biotinylated Probe | Attachment of a biotin (B1667282) molecule via a flexible linker. | Pull-down experiments to isolate target proteins for identification by western blotting or mass spectrometry. |

Integration with Systems Biology Approaches for Network Perturbation Analysis

The cellular response to a small molecule inhibitor is complex, often involving changes across multiple interconnected pathways. Systems biology offers a holistic approach to understanding these effects. By treating a relevant cell model (e.g., a human cancer cell line) with this compound and applying multi-omics technologies, researchers can build a comprehensive picture of the resulting cellular state changes.

A hypothetical workflow would involve:

Data Acquisition: Performing transcriptomics (RNA-seq), proteomics, and metabolomics on cells treated with the compound versus a vehicle control.

Network Construction: Integrating these datasets to construct or refine protein-protein interaction and gene regulatory networks.

Perturbation Analysis: Using computational methods to identify the nodes and pathways most significantly perturbed by the compound. nih.govresearchgate.net This "network perturbation" approach can reveal the compound's mechanism of action and identify both on-target and off-target effects without prior knowledge of the specific target. nih.govelsevierpure.com Such analyses can point to key regulatory proteins whose activity is altered by the compound, providing a powerful, unbiased method for hypothesis generation. nih.gov

Table 3: Illustrative Systems Biology Workflow for Network Perturbation Analysis

Omics Layer Technology Potential Insights
Transcriptomics RNA-Sequencing Identification of differentially expressed genes and dysregulated transcriptional pathways.
Proteomics Mass Spectrometry Quantification of changes in protein abundance and post-translational modifications (e.g., phosphorylation).
Metabolomics Mass Spectrometry / NMR Detection of shifts in key metabolic pathways and identification of altered metabolite pools.

| Integration | Computational Network Modeling | Inference of protein targets and mechanism of action by mapping perturbations onto integrated cellular networks. nih.gov |

Bio-conjugation Strategies for Targeted Delivery in Research Models (non-clinical)

To enhance the utility of this compound as a research tool, particularly for in vivo studies in animal models, bio-conjugation strategies can be employed for targeted delivery. frontiersin.orgnih.gov The primary amine group on the aminomethylphenyl moiety provides a convenient chemical handle for conjugation without altering the core benzamide structure, which may be essential for its biological activity.

In non-clinical research settings, this could involve coupling the compound to various carriers or targeting ligands to direct it to specific cell types or tissues. routledge.comtaylorfrancis.com

Nanoparticle Conjugation: The compound could be attached to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles). This strategy can alter the pharmacokinetic properties of the small molecule and enable passive targeting to certain tissues through the enhanced permeability and retention (EPR) effect in research models. nih.gov

Ligand-Directed Conjugation: For active targeting, the compound could be conjugated to a molecule that binds to a specific cell surface receptor. For example, conjugation to a peptide known to bind a receptor overexpressed on a particular cell type would concentrate the compound at the desired site of action, increasing its local efficacy and allowing for more precise mechanistic questions to be addressed in vivo.

These strategies would be instrumental in validating the compound's effects in complex biological systems and dissecting its function in a cell- or tissue-specific manner.

Table 4: Hypothetical Bio-conjugation Strategies for Research Applications

Conjugation Strategy Example Carrier/Ligand Target Research Model Objective
Polymeric Nanoparticle Poly(lactic-co-glycolic acid) (PLGA) Mouse xenograft model To study the effect of sustained, localized release at a tumor site.
Peptide Conjugate RGD peptide In vitro co-culture models To target integrin-expressing cells and study cell-specific effects.

| Antibody-Drug Conjugate (ADC) Mimic | Antibody fragment (Fab) | Primary cell cultures | To deliver the compound specifically to cells expressing a target antigen for mechanistic studies. |

Q & A

Q. SAR Data :

Substituent (Position)IC₅₀ (HeLa, µM)LogP
4-NO₂8.23.1
3-NH₂45.71.8
4-CF₃11.53.4

What experimental strategies mitigate mutagenicity risks during synthesis and handling?

Methodological Answer:

  • Ames Testing : Pre-screen intermediates for mutagenicity (e.g., compound 3 in showed lower mutagenicity than benzyl chloride) .
  • Engineering Controls : Use fume hoods with HEPA filters and closed-system reactors to limit exposure .
  • PPE : Nitrile gloves, lab coats, and safety goggles mandatory during synthesis .

Q. Safety Protocol :

  • Storage : Store at –20°C in amber vials to prevent decomposition .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

How can researchers design robust dose-response studies to evaluate the compound’s anticancer potential?

Methodological Answer:

  • Cell Lines : Use panels (e.g., NCI-60) to assess selectivity .
  • Assays : MTT for viability, Annexin V/PI staining for apoptosis, and clonogenic assays for long-term effects .
  • Controls : Include cisplatin (positive) and DMSO (vehicle) .

Q. Experimental Design :

  • Dose Range : 0.1–100 µM, 48–72 hr exposure .
  • Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

What computational tools predict the compound’s ADMET properties for preclinical studies?

Methodological Answer:

  • Software : SwissADME, pkCSM, or ADMETLab 2.0 .
  • Key Parameters :
    • LogP : Predicts lipophilicity (ideal range: 2–3.5) .
    • hERG Inhibition : Screen for cardiotoxicity using QSAR models .
    • CYP450 Interactions : Identify metabolism pathways (e.g., CYP3A4) .

Q. Predicted ADMET Profile :

PropertyValue
LogP2.8
hERG InhibitionLow (IC₅₀ > 10 µM)
Bioavailability65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminomethyl)phenyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(aminomethyl)phenyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.